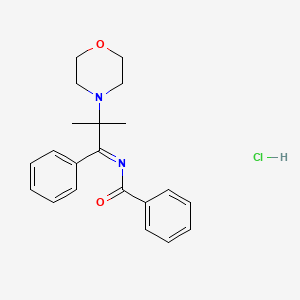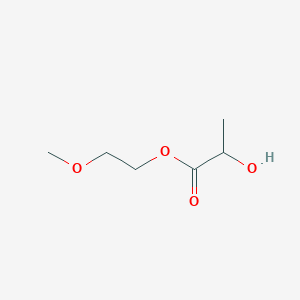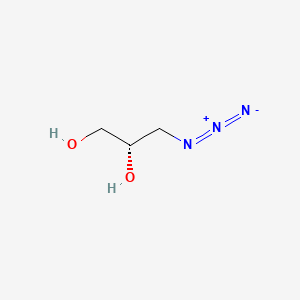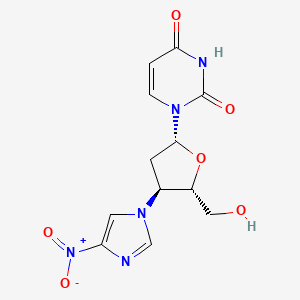
Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analogue. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar with hydrogen atoms, and the attachment of a 4-nitro-1H-imidazol-1-yl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multiple steps. The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This can be achieved through the use of reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)
Major Products
Reduction: 2’,3’-dideoxy-3’-(4-amino-1H-imidazol-1-yl)uridine
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. The 4-nitro-1H-imidazol-1-yl group can form hydrogen bonds with nucleic acid bases, interfering with the normal base-pairing process. This results in the inhibition of DNA and RNA polymerases, ultimately leading to the suppression of viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-nitro-1H-imidazol-1-yl group, making it less effective in certain biological applications.
2’,3’-Dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)uridine: Similar structure but with a methyl group at the 2-position of the imidazole ring, which can alter its biological activity.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 4-nitro-1H-imidazol-1-yl group, which enhances its ability to interfere with nucleic acid synthesis. This makes it a valuable compound in antiviral and anticancer research .
属性
CAS 编号 |
132149-48-5 |
|---|---|
分子式 |
C12H13N5O6 |
分子量 |
323.26 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O6/c18-5-8-7(15-4-9(13-6-15)17(21)22)3-11(23-8)16-2-1-10(19)14-12(16)20/h1-2,4,6-8,11,18H,3,5H2,(H,14,19,20)/t7-,8+,11+/m0/s1 |
InChI 键 |
UBGVCWZNNLRDRR-VAOFZXAKSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


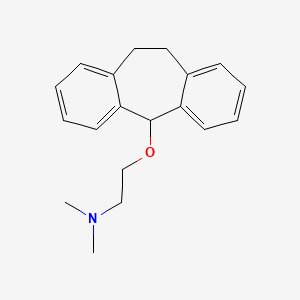
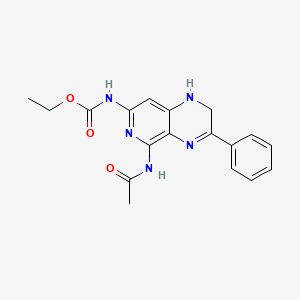
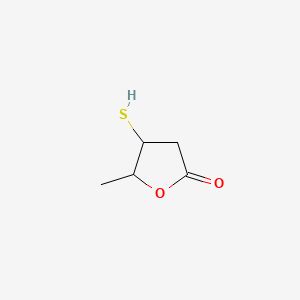
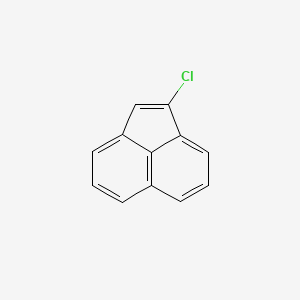
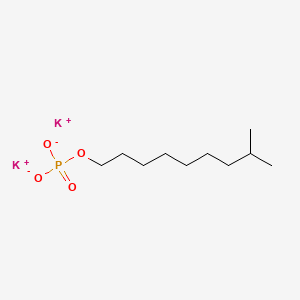

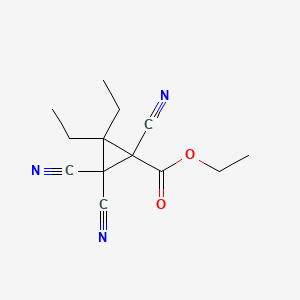
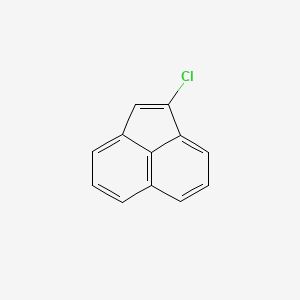
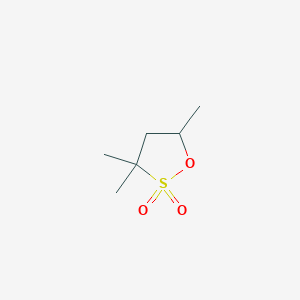
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

